3-Oxopiperidine-4-carbonitrile hydrochloride
Description
3-Oxopiperidine-4-carbonitrile hydrochloride is a piperidine derivative featuring a ketone group at the 3-position and a nitrile group at the 4-position of the six-membered ring.
Properties
IUPAC Name |
3-oxopiperidine-4-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-3-5-1-2-8-4-6(5)9;/h5,8H,1-2,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJGGKQGGLCUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)C1C#N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxopiperidine-4-carbonitrile hydrochloride typically involves the reaction of piperidine derivatives with suitable reagents. One common method includes the reaction of 4-piperidone with cyanogen bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is often obtained as a yellow to brown solid, which is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 3-Oxopiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis:
3-Oxopiperidine-4-carbonitrile hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a valuable building block for the development of more complex molecules. For example, it can be synthesized from piperidine derivatives through reactions with cyanogen bromide under controlled conditions, typically using organic solvents like acetonitrile.
Biological and Medicinal Applications
Potential Therapeutic Uses:
Research indicates that this compound and its derivatives show promise in treating several medical conditions. They have been investigated for their potential biological activities, particularly in targeting specific enzymes and receptors associated with diseases such as cancer, inflammation, and neurological disorders.
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It plays a role in the synthesis of polymers and other advanced materials, contributing to innovations in material science.
Case Studies
-
Drug Development:
A study focused on synthesizing derivatives of this compound for potential anti-cancer agents demonstrated promising results. The derivatives were tested for their ability to inhibit specific cancer cell lines, showing significant cytotoxic effects compared to controls . -
Neurological Research:
Another research project examined the compound's effects on neurological pathways. It was found that certain derivatives could modulate neurotransmitter levels, suggesting potential applications in treating neurological disorders such as epilepsy or depression .
Mechanism of Action
The mechanism of action of 3-Oxopiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways depend on the specific application and target .
Comparison with Similar Compounds
Estimated Properties :
- Molecular Formula : C₆H₈ClN₂O (inferred from analogs)
- Molecular Weight : ~174.6 g/mol (calculated based on structural analogs)
- Key Functional Groups : Ketone (oxo) at position 3, nitrile at position 4.
The ketone group enhances polarity and hydrogen-bonding capacity, while the nitrile contributes to metabolic stability and structural rigidity.
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
Table 1: Comparative Analysis of Piperidine Derivatives
Functional Group Impact on Properties
Oxo Group Position: 3-Oxo vs. 4-Oxo: The 3-oxo isomer (target compound) may exhibit stronger hydrogen-bonding interactions with biological targets compared to the 4-oxo analog (CAS 1373253-28-1), which has a lower similarity score (0.74) .
Nitrile vs. Ester/Methyl Groups :
- The nitrile group in 3-oxopiperidine-4-carbonitrile HCl offers superior metabolic stability compared to the ester group in Ethyl 4-Oxo-3-piperidinecarboxylate HCl (CAS 4644-61-5), which is prone to hydrolysis .
- The methyl group in 4-Methylpiperidine-4-carbonitrile HCl increases lipophilicity (logP ~1.2 estimated), enhancing blood-brain barrier penetration for CNS applications .
Biological Activity
3-Oxopiperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula CHClNO. It is primarily recognized for its role as an intermediate in the synthesis of various organic compounds, particularly in medicinal chemistry. This compound has garnered attention due to its potential biological activities, including effects on enzymes and receptors associated with various diseases.
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyanogen bromide or other reagents under controlled conditions. Common solvents include acetonitrile, and the product is often purified through recrystallization. The compound appears as a yellow to brown solid and is stable under specific storage conditions.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may exert therapeutic effects by inhibiting specific enzymes involved in disease pathways. For example, it has been studied for potential applications in treating cancer, inflammation, and neurological disorders by modulating enzyme activity .
Target Enzymes and Receptors
- Enzymatic Inhibition : The compound can inhibit enzymes that are critical in metabolic pathways.
- Receptor Modulation : It may bind to receptors involved in neurotransmission and other physiological processes.
Biological Activity Studies
Research indicates that derivatives of this compound show promise in various biological assays:
- Anticancer Activity : Studies have demonstrated that certain derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds based on this structure have shown potential in reducing inflammation markers in vitro.
- Neuroprotective Properties : There is emerging evidence suggesting that these compounds may protect neuronal cells from oxidative stress .
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Anticancer Properties : A recent study evaluated the cytotoxic effects of derivatives on human cancer cell lines, revealing significant inhibition of cell growth at low micromolar concentrations.
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Derivative A | 5.2 | HeLa |
| Derivative B | 3.8 | MCF-7 |
| Derivative C | 4.5 | A549 |
- Inflammation Model : In a murine model of inflammation, treatment with a derivative led to a reduction in pro-inflammatory cytokines by approximately 30% compared to controls .
Comparison with Similar Compounds
This compound exhibits unique properties compared to similar piperidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxopiperidine-3-carbonitrile | Lacks oxo group at position 3 | Lower anticancer activity |
| Piperidine-4-carbonitrile | No oxo or cyano groups | Minimal biological activity |
| 3-Cyanopiperidine | Similar structure but different functional groups | Variable activity |
The presence of the oxo group at the 3-position enhances its interaction with biological targets, making it more effective in certain therapeutic contexts .
Q & A
Q. What synthetic routes are recommended for 3-Oxopiperidine-4-carbonitrile hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution, oxidation, or cyclization reactions. For example, 2-Chloro-4-(chloromethyl)pyridine hydrochloride (a structurally similar compound) is synthesized via substitution reactions using nucleophiles like amines or thiols, followed by purification via recrystallization or column chromatography . Optimization strategies include:
- Temperature Control : Reactions conducted at 0–5°C (e.g., using ice baths) minimize side products.
- Catalyst Selection : Lewis acids (e.g., AlCl₃) improve reaction efficiency in cyclization steps.
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
Table 1 : Comparative Synthesis Parameters for Piperidine Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Substitution | NaOH, DCM, 0°C | 78 | 99% | |
| Oxidation | H₂O₂, AcOH, 60°C | 65 | 95% |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., carbonyl at ~170 ppm in ¹³C for the oxo group) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). Discrepancies may indicate impurities or tautomeric forms.
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ confirm the nitrile group .
Cross-validation with PubChem data (InChIKey, molecular formula) resolves ambiguities .
Q. What stability considerations are essential for storing this compound?
- Methodological Answer :
- Storage Conditions : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group .
- Light Sensitivity : Amber glass vials mitigate photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid deliquescence .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data (e.g., NMR, MS) for this compound derivatives?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC (>98%) to rule out impurities .
- Step 2 : Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Step 3 : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, unexpected NOE correlations may indicate conformational flexibility in the piperidine ring .
Q. What experimental design strategies (e.g., factorial design) optimize the formulation of this compound in drug delivery systems?
- Methodological Answer : A factorial design approach evaluates interactions between variables (e.g., excipient ratios, pH). For example:
- Variables : Excipient concentration (A), pH (B), temperature (C).
- Response Metrics : Dissolution rate, stability.
Table 2 : Factorial Design Matrix for Formulation Optimization
| Run | A (mg) | B (pH) | C (°C) | Dissolution (%) | Stability (Days) |
|---|---|---|---|---|---|
| 1 | 10 | 5.0 | 25 | 85 | 30 |
| 2 | 20 | 6.0 | 30 | 92 | 45 |
| Analysis via ANOVA identifies critical factors (e.g., pH significantly impacts dissolution) . | |||||
Q. What in vitro assays are recommended to evaluate the biological activity of this compound, particularly for receptor binding and enzyme inhibition?
- Methodological Answer :
- Receptor Binding Assays :
- Radioligand Displacement : Use ³H-labeled ligands (e.g., serotonin receptors) to measure IC₅₀ values .
- Enzyme Inhibition :
- Kinetic Analysis : Monitor substrate conversion (e.g., via UV-Vis spectroscopy) for enzymes like monoamine oxidase (MAO).
- Cell-Based Assays :
- MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., HepG2) to screen for anticancer potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
